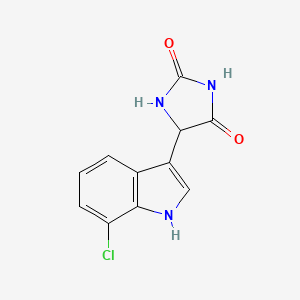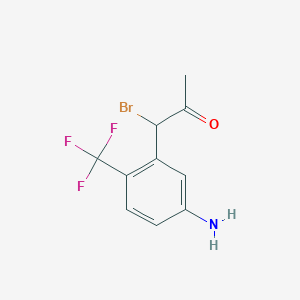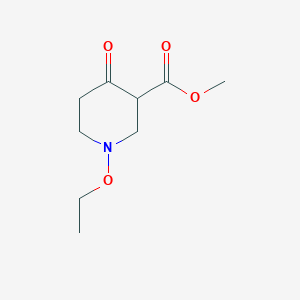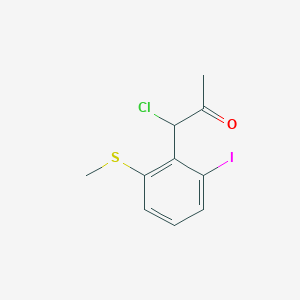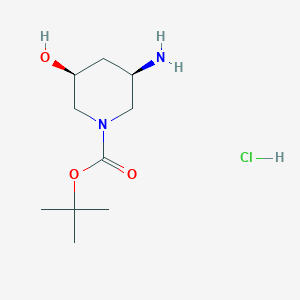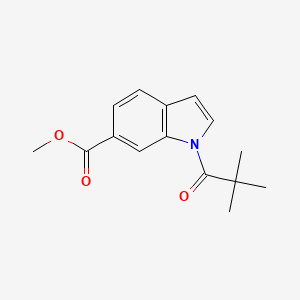
1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2O2. This compound is characterized by the presence of a chloro group, a hydroxymethyl group, and a phenyl ring, making it a versatile molecule in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 3-chloro-2-(hydroxymethyl)phenyl)propan-2-one with thionyl chloride (SOCl2) to introduce the chloro group at the 1-position. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable.
化学反応の分析
Types of Reactions: 1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro groups can be reduced to form the corresponding alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols.
科学的研究の応用
1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro groups can participate in electrophilic substitution reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
- 1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-one
- 1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)ethanone
Comparison: 1-Chloro-1-(3-chloro-2-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both chloro and hydroxymethyl groups, which provide a balance of reactivity and stability. This compound can undergo a wider range of chemical reactions compared to its analogs, making it more versatile in synthetic applications.
特性
分子式 |
C10H10Cl2O2 |
|---|---|
分子量 |
233.09 g/mol |
IUPAC名 |
1-chloro-1-[3-chloro-2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(14)10(12)7-3-2-4-9(11)8(7)5-13/h2-4,10,13H,5H2,1H3 |
InChIキー |
NAEHLQKOMKRTNO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=CC=C1)Cl)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


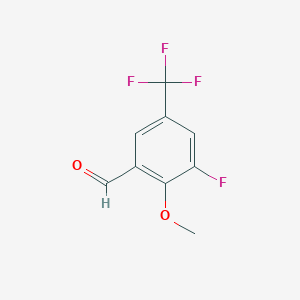


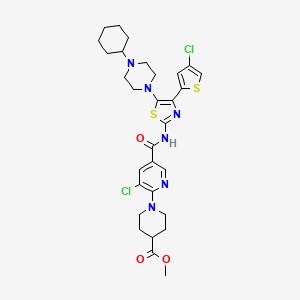
![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)

